N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide
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Overview
Description
N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide is a synthetic organic compound that features a furan ring attached to a phenyl group, which is further substituted with a carbamoyl group linked to a dimethylaminoethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide typically involves multiple steps. One common route starts with the preparation of the furan-2-carboxylic acid, which is then coupled with 2-aminobenzamide. The resulting intermediate is further reacted with N,N-dimethylethylenediamine under specific conditions to yield the final product. The reaction conditions often involve the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening methods to identify optimal reaction conditions is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furan-2,3-dione derivatives, while reduction of a nitro group results in the corresponding amine.
Scientific Research Applications
N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The dimethylaminoethyl moiety can interact with biological receptors or enzymes, potentially inhibiting their activity. The furan ring may also play a role in binding to target molecules, enhancing the compound’s overall efficacy. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)pyrrole-2-carboxamide: Contains a pyrrole ring instead of a furan ring.
Uniqueness
N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to its thiophene and pyrrole analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-[2-(dimethylamino)ethylcarbamoyl]phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-19(2)10-9-17-15(20)12-6-3-4-7-13(12)18-16(21)14-8-5-11-22-14/h3-8,11H,9-10H2,1-2H3,(H,17,20)(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIFXGYYNLIPFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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